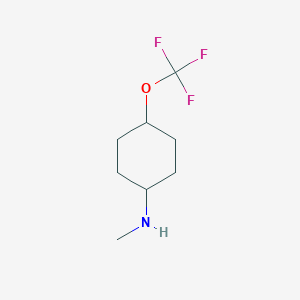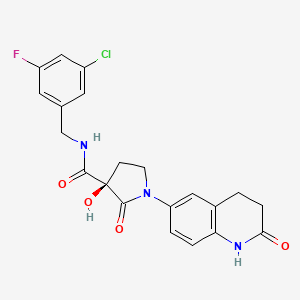
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid is a chiral compound often used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-chloropropyl group. The compound’s stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of the 3-Chloropropyl Group: The 3-chloropropyl group is introduced via nucleophilic substitution reactions, often using 3-chloropropylamine or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, amines, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action for (S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the compound’s use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid: Without specific stereochemistry.
Other Boc-protected pyrrolidines: Compounds with similar protecting groups and ring structures.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-3-(3-chloropropyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H22ClNO4 |
|---|---|
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
(3S)-3-(3-chloropropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(18)15-8-6-13(9-15,10(16)17)5-4-7-14/h4-9H2,1-3H3,(H,16,17)/t13-/m0/s1 |
Clave InChI |
YMWIWDLXVKENOA-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@](C1)(CCCCl)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CCCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)

![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)



